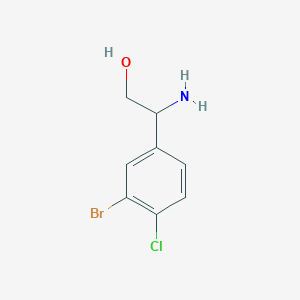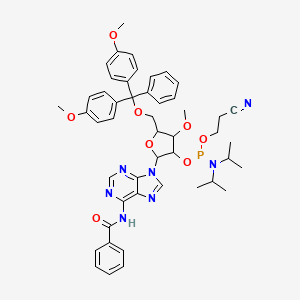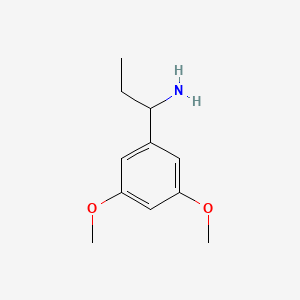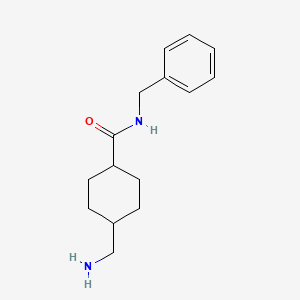
Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate is a complex organic compound with significant applications in various scientific fields. It is characterized by the presence of multiple acetyl groups and an isothiocyanate functional group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate typically involves the reaction of Hepta-O-acetyl-alpha-D-lactosyl bromide with lead thiocyanate . This reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and the presence of a base such as triethylamine (Et3N) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aryl amines and substituted benzothiazoles to form N-lactosylated aryl thioureas and benzothiazolyl thioureas.
Condensation Reactions: It can condense with alcohols to form N-hepta-O-acetyl-beta-D-lactosyl-O-alkyl carbamates.
Common Reagents and Conditions:
Reagents: Aryl amines, substituted benzothiazoles, alcohols.
Conditions: Reactions are typically carried out in solvents like benzene or DMF, with reaction times ranging from 3 to 4 hours.
Major Products:
- N-lactosylated aryl thioureas
- Benzothiazolyl thioureas
- N-hepta-O-acetyl-beta-D-lactosyl-O-alkyl carbamates
Wissenschaftliche Forschungsanwendungen
Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate has diverse applications in scientific research:
- Chemistry: It is used in the synthesis of glycosylated compounds, which are important in the study of carbohydrate chemistry .
- Biology: The compound is utilized in the preparation of glycopeptides and glycoproteins, which are essential for studying protein-carbohydrate interactions .
- Medicine: It has potential applications in drug development, particularly in the synthesis of bioactive molecules with antibacterial and antitumor properties .
- Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties .
Wirkmechanismus
The mechanism of action of Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate involves its interaction with nucleophiles, such as amines and alcohols, through its isothiocyanate group. This interaction leads to the formation of thiourea and carbamate derivatives. The molecular targets and pathways involved in these reactions are primarily dictated by the reactivity of the isothiocyanate group, which facilitates the formation of covalent bonds with nucleophilic species .
Vergleich Mit ähnlichen Verbindungen
- Hepta-O-acetyl-alpha-D-lactosyl bromide
- Hepta-O-acetyl-beta-lactosyl azide
Comparison: Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity compared to its bromide and azide counterparts. While the bromide and azide derivatives are primarily used as intermediates in organic synthesis, the isothiocyanate compound is more versatile in forming a wide range of thiourea and carbamate derivatives .
Eigenschaften
Molekularformel |
C27H35NO17S |
|---|---|
Molekulargewicht |
677.6 g/mol |
IUPAC-Name |
[4,5-diacetyloxy-6-isothiocyanato-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H35NO17S/c1-11(29)36-8-18-21(22(39-14(4)32)24(41-16(6)34)26(43-18)28-10-46)45-27-25(42-17(7)35)23(40-15(5)33)20(38-13(3)31)19(44-27)9-37-12(2)30/h18-27H,8-9H2,1-7H3 |
InChI-Schlüssel |
ZEDXOYGZGOUVME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)






